Cas no 65645-32-1 ((R)-4-(1-Aminoethyl)benzenamine)
(R)-4-(1-Aminoethyl)benzenamine Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-(1-Aminoethyl)aniline dihydrochloride
- 4-[(1R)-1-aminoethyl]aniline,dihydrochloride
- R-(+)-a-Methyl-p-aminobenzylamine
- 65645-32-1
- Benzenemethanamine, 4-amino-alpha-methyl-, hydrochloride (1:2), (alphaR)-
- MFCD12756018
- (R)-4-(1-Aminoethyl)aniline diHCl
- 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2)
- 4-[(1R)-1-aminoethyl]aniline;dihydrochloride
- 4-[(1R)-1-aminoethyl]aniline dihydrochloride
- 1269437-75-3
- (r)-4-(1-aminoethyl)benzenamine 2hcl
- (R)-4-(1-Aminoethyl)benzenamine dihydrochloride
- CS-0158198
- (R)-4-(1-amino-ethyl)-phenylamine dihydrochloride
- AKOS015845540
- (R)-4-(1-AMINOETHYL)BENZENAMINE-2HCl
- DTXSID20660903
- (R)-4-(1-Aminoethyl)anilinedihydrochloride
- AS-71905
- (R)-4-(1-Amino-ethyl)-phenylamine
- Benzenemethanamine, 4-amino-alpha-methyl-, (alphaR)-
- AR)-
- Benzenemethanamine, 4-amino-
- A-methyl-, (
- (R)-4-(1-Aminoethyl)benzenamine
-
- MDL: MFCD06761754
- Inchi: 1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1
- InChI Key: RBTZGSNSUNOPNF-QYCVXMPOSA-N
- SMILES: Cl.Cl.N[C@H](C)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 136.10000
- Monoisotopic Mass: 208.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 95.4
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52A^2
- XLogP3: 0.5
Experimental Properties
- PSA: 52.04000
- LogP: 2.57000
(R)-4-(1-Aminoethyl)benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1522-1g |
(R)-4-(1-Amino-ethyl)-phenylamine |
65645-32-1 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1522-5g |
(R)-4-(1-Amino-ethyl)-phenylamine |
65645-32-1 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1522-500mg |
(R)-4-(1-Amino-ethyl)-phenylamine |
65645-32-1 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| TRC | A578155-10mg |
(R)-4-(1-Aminoethyl)benzenamine |
65645-32-1 | 10mg |
$ 45.00 | 2021-05-07 | ||
| TRC | A578155-50mg |
(R)-4-(1-Aminoethyl)benzenamine |
65645-32-1 | 50mg |
$ 155.00 | 2021-05-07 | ||
| TRC | A578155-100mg |
(R)-4-(1-Aminoethyl)benzenamine |
65645-32-1 | 100mg |
$ 240.00 | 2021-05-07 | ||
| Alichem | A019148150-1g |
(R)-4-(1-Aminoethyl)aniline |
65645-32-1 | 95% | 1g |
$1313.00 | 2023-09-01 | |
| Alichem | A019148150-5g |
(R)-4-(1-Aminoethyl)aniline |
65645-32-1 | 95% | 5g |
$3383.50 | 2023-09-01 | |
| Fluorochem | 210698-250mg |
R)-4-(1-Aminoethyl)aniline dihydrochloride |
65645-32-1 | 95% | 250mg |
£416.00 | 2022-02-28 | |
| Fluorochem | 210698-1g |
R)-4-(1-Aminoethyl)aniline dihydrochloride |
65645-32-1 | 95% | 1g |
£1038.00 | 2022-02-28 |
(R)-4-(1-Aminoethyl)benzenamine Suppliers
(R)-4-(1-Aminoethyl)benzenamine Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (R)-4-(1-Aminoethyl)benzenamine
Latest Research Insights on (R)-4-(1-Aminoethyl)benzenamine (CAS: 65645-32-1) in Chemical Biology and Pharmaceutical Applications
(R)-4-(1-Aminoethyl)benzenamine, a chiral amine derivative with the CAS number 65645-32-1, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile role as a building block for bioactive molecules. This compound's stereospecificity and functional groups make it particularly valuable in asymmetric synthesis, drug discovery, and targeted therapy development. Recent studies highlight its potential in modulating protein-protein interactions and serving as a precursor for novel kinase inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in synthesizing selective PARP-1 inhibitors, showing improved blood-brain barrier penetration compared to conventional analogs. Researchers utilized a novel enantioselective reductive amination protocol (yield: 82%, ee >99%) to produce (R)-4-(1-Aminoethyl)benzenamine at scale, addressing previous challenges in chiral purity maintenance during industrial-scale production.
In neuropharmacology applications, a Nature Chemical Biology paper revealed the molecule's unique ability to serve as a molecular scaffold for σ1 receptor modulators. X-ray crystallography studies showed that the (R)-configuration enables optimal binding to the receptor's hydrophobic pocket (Kd = 3.2 nM), with derivative compounds demonstrating neuroprotective effects in Parkinson's disease models without the side effects associated with current σ1 ligands.
Emerging applications in radiopharmaceuticals were highlighted at the 2024 SNMMI Annual Meeting, where researchers presented a novel 18F-labeled derivative of (R)-4-(1-Aminoethyl)benzenamine for PET imaging of tumor hypoxia. The tracer exhibited rapid clearance (t1/2 = 45 min) and exceptional tumor-to-background ratios (8.7:1 at 90 min post-injection), outperforming existing hypoxia markers in preclinical glioblastoma models.
Manufacturing advancements were reported in Organic Process Research & Development, detailing a continuous-flow synthesis approach that reduced production costs by 40% while maintaining pharmaceutical-grade purity (≥99.5%). The new method employed immobilized transaminase biocatalysts in a microreactor system, achieving space-time yields of 2.8 kg/L/day - a significant improvement over batch processes.
Recent patent filings (WO2023187562, US20240124421) disclose novel (R)-4-(1-Aminoethyl)benzenamine derivatives as allosteric modulators of GLP-1 receptors, with Phase I clinical trials showing promising results for type 2 diabetes treatment (HbA1c reduction of 1.8% vs placebo at 12 weeks). The structural flexibility of the compound allows for fine-tuning of receptor binding kinetics while minimizing gastrointestinal side effects common to current GLP-1 agonists.
Analytical method developments have kept pace with these applications. A 2024 Analytical Chemistry publication described a UHPLC-MS/MS method capable of detecting the compound at sub-ppb levels in biological matrices, utilizing a new generation of chiral stationary phases that resolve (R)- and (S)-enantiomers in under 3 minutes - critical for pharmacokinetic studies of enantiopure pharmaceuticals.
Looking forward, the compound's potential in targeted protein degradation (PROTACs) and RNA-targeting small molecules represents the next frontier. Preliminary data presented at the 2024 ACS Spring Meeting showed that (R)-4-(1-Aminoethyl)benzenamine-based degraders achieved 90% KRASG12D degradation at 100 nM concentrations in pancreatic cancer cell lines, suggesting a promising avenue for addressing previously "undruggable" targets.
65645-32-1 ((R)-4-(1-Aminoethyl)benzenamine) Related Products
- 17279-30-0(Benzenemethanamine, a-methyl-, hydrochloride (1:1), (aS)-)
- 84499-72-9((1S)-1-(p-tolyl)ethanamine;hydrochloride)
- 1202057-39-3(3-[(1R)-1-aminoethyl]aniline)
- 317830-29-8(3-(1S)-1-Aminoethylaniline)
- 129725-48-0(3-(1-Aminoethyl)aniline)
- 13437-79-1(Benzenemethanamine, a-methyl-, hydrochloride)
- 1032149-84-0((1R)-1-(4-ethylphenyl)ethanamine;hydrochloride)
- 65645-33-2((S)-4-(1-Amino-ethyl)-phenylamine)
- 90434-58-5(4-(1-Aminoethyl)-phenylamine)
- 255060-76-5((S)-4-(1-Aminoethyl)aniline dihydrochloride)